Cas no 1894747-08-0 (1-(2,3-dihydro-1H-inden-5-yl)ethane-1-thiol)

1-(2,3-dihydro-1H-inden-5-yl)ethane-1-thiol Chemical and Physical Properties
Names and Identifiers
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- 1-(2,3-dihydro-1H-inden-5-yl)ethane-1-thiol
- EN300-1288578
- 1894747-08-0
-
- Inchi: 1S/C11H14S/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-8,12H,2-4H2,1H3
- InChI Key: GRWIBHULMLIYEM-UHFFFAOYSA-N
- SMILES: SC(C)C1C=CC2CCCC=2C=1
Computed Properties
- Exact Mass: 178.08162162g/mol
- Monoisotopic Mass: 178.08162162g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 1Ų
- XLogP3: 3.2
1-(2,3-dihydro-1H-inden-5-yl)ethane-1-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1288578-0.05g |
1-(2,3-dihydro-1H-inden-5-yl)ethane-1-thiol |
1894747-08-0 | 0.05g |
$719.0 | 2023-05-24 | ||
Enamine | EN300-1288578-2.5g |
1-(2,3-dihydro-1H-inden-5-yl)ethane-1-thiol |
1894747-08-0 | 2.5g |
$1680.0 | 2023-05-24 | ||
Enamine | EN300-1288578-5.0g |
1-(2,3-dihydro-1H-inden-5-yl)ethane-1-thiol |
1894747-08-0 | 5g |
$2485.0 | 2023-05-24 | ||
Enamine | EN300-1288578-50mg |
1-(2,3-dihydro-1H-inden-5-yl)ethane-1-thiol |
1894747-08-0 | 50mg |
$647.0 | 2023-10-01 | ||
Enamine | EN300-1288578-500mg |
1-(2,3-dihydro-1H-inden-5-yl)ethane-1-thiol |
1894747-08-0 | 500mg |
$739.0 | 2023-10-01 | ||
Enamine | EN300-1288578-2500mg |
1-(2,3-dihydro-1H-inden-5-yl)ethane-1-thiol |
1894747-08-0 | 2500mg |
$1509.0 | 2023-10-01 | ||
Enamine | EN300-1288578-5000mg |
1-(2,3-dihydro-1H-inden-5-yl)ethane-1-thiol |
1894747-08-0 | 5000mg |
$2235.0 | 2023-10-01 | ||
Enamine | EN300-1288578-0.25g |
1-(2,3-dihydro-1H-inden-5-yl)ethane-1-thiol |
1894747-08-0 | 0.25g |
$789.0 | 2023-05-24 | ||
Enamine | EN300-1288578-10.0g |
1-(2,3-dihydro-1H-inden-5-yl)ethane-1-thiol |
1894747-08-0 | 10g |
$3683.0 | 2023-05-24 | ||
Enamine | EN300-1288578-1000mg |
1-(2,3-dihydro-1H-inden-5-yl)ethane-1-thiol |
1894747-08-0 | 1000mg |
$770.0 | 2023-10-01 |
1-(2,3-dihydro-1H-inden-5-yl)ethane-1-thiol Related Literature
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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2. Book reviews
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
Additional information on 1-(2,3-dihydro-1H-inden-5-yl)ethane-1-thiol
Comprehensive Overview of 1-(2,3-dihydro-1H-inden-5-yl)ethane-1-thiol (CAS No. 1894747-08-0)
1-(2,3-dihydro-1H-inden-5-yl)ethane-1-thiol (CAS No. 1894747-08-0) is a sulfur-containing organic compound with a unique molecular structure that combines an indane core with a thiol functional group. This compound has garnered significant attention in recent years due to its potential applications in pharmaceutical intermediates, flavor and fragrance industries, and material science. The presence of the thiol group (-SH) makes it a versatile building block for synthesizing more complex molecules, particularly in the development of bioactive compounds and specialty chemicals.
One of the key reasons for the growing interest in 1-(2,3-dihydro-1H-inden-5-yl)ethane-1-thiol is its role in green chemistry and sustainable synthesis. As industries shift toward environmentally friendly practices, this compound's potential as a catalyst or ligand in metal-organic frameworks (MOFs) has been explored. Researchers are particularly interested in its ability to facilitate C-S bond formation, a critical step in the synthesis of many drug candidates and agrochemicals.
From a structural perspective, the indenyl moiety in 1-(2,3-dihydro-1H-inden-5-yl)ethane-1-thiol provides a rigid aromatic framework, while the ethane-thiol side chain introduces flexibility and reactivity. This combination makes it an attractive candidate for molecular design in medicinal chemistry. Recent studies have highlighted its potential in modulating enzyme activity or interacting with biological targets, though further research is needed to fully elucidate its mechanisms.
In the flavor and fragrance sector, 1-(2,3-dihydro-1H-inden-5-yl)ethane-1-thiol is valued for its ability to contribute to olfactory profiles. Thiols are known for their strong, often pungent odors, and this compound's unique structure may offer novel aroma characteristics. Perfumers and food scientists are investigating its use in creating high-value scents or flavor enhancers, particularly in niche markets where customized olfactory experiences are in demand.
The compound's CAS No. 1894747-08-0 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research. Common queries include "synthesis methods for 1-(2,3-dihydro-1H-inden-5-yl)ethane-1-thiol" and "applications of indane-thiol derivatives," indicating a strong interest in its practical utility. Additionally, its potential role in advanced materials, such as self-assembling monolayers or conductive polymers, has sparked discussions in nanotechnology forums.
Quality control and analytical characterization of 1-(2,3-dihydro-1H-inden-5-yl)ethane-1-thiol are critical for its successful application. Techniques like HPLC, GC-MS, and NMR spectroscopy are commonly employed to ensure purity and confirm structural integrity. As regulatory standards tighten globally, manufacturers must adhere to strict Good Manufacturing Practices (GMP) when producing this compound for high-purity applications.
Looking ahead, the demand for specialty thiols like 1-(2,3-dihydro-1H-inden-5-yl)ethane-1-thiol is expected to rise, driven by trends in personalized medicine, functional materials, and sustainable industrial processes. Its unique combination of aromatic stability and thiol reactivity positions it as a valuable tool for innovators across multiple disciplines. Ongoing research will likely uncover new applications, further solidifying its place in the chemical landscape of the 21st century.
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